

"HPLC protocol for 6-O-Nicotinoylbarbatin C analysis"

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Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

Cat. No.: B15593182

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An Application Note and Protocol for the HPLC Analysis of 6-O-Nicotinoylbarbatin C

Application Note

Introduction

6-O-Nicotinoylbarbatin C is a diterpenoid compound isolated from *Rabdosia rubescens*, a plant used in traditional medicine.[1][2] Interest in this compound stems from its potential pharmacological activities, necessitating a reliable analytical method for its quantification in plant extracts and pharmaceutical formulations. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-O-Nicotinoylbarbatin C. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and quantification.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided below. These conditions are based on established methods for the analysis of diterpenoids from *Rabdosia rubescens*. [1]

Parameter	Value
HPLC System	Agilent 1260 LC Series or equivalent
Column	Luna C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.5% (v/v) Acetic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	20-50% B over 30 min, then to 100% B for 5 min, hold for 5 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV-Vis at 220 nm

Method Validation Summary

The developed method was validated for linearity, precision, and accuracy. The results demonstrate the suitability of this method for the quantitative analysis of 6-O-Nicotinoylbarbatin C.

Validation Parameter	Result
Linearity (r^2)	> 0.999
Precision (RSD%)	< 2.0%
Accuracy (Recovery %)	95.0% - 105.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL

Experimental Protocol

1. Reagents and Materials

- 6-O-Nicotinoylbarbatin C reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Water (Ultrapure)
- Acetic Acid (Glacial, HPLC grade)
- Methanol (HPLC grade)
- Sample of *Rabdosia rubescens* extract

2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-O-Nicotinoylbarbatin C reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

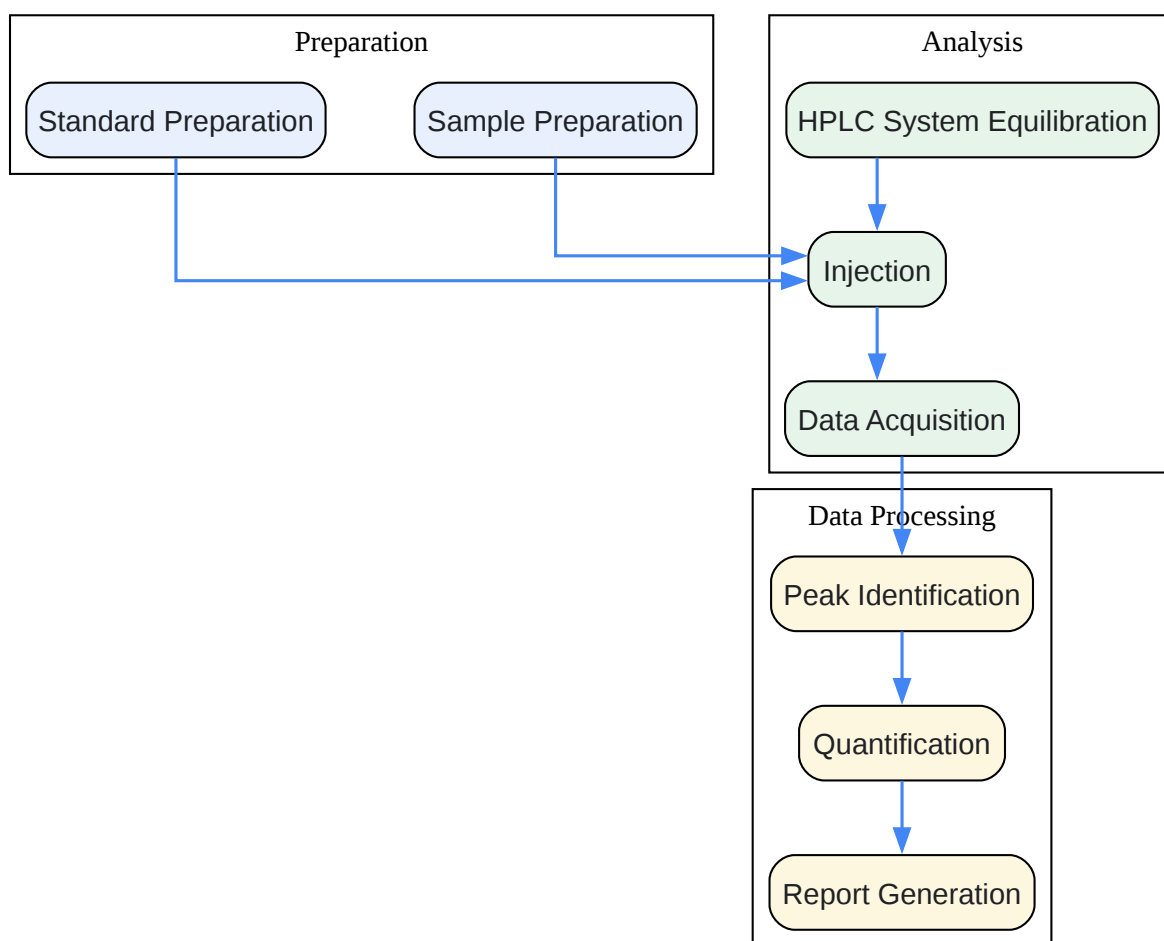
- Extraction: Accurately weigh 1.0 g of powdered *Rabdosia rubescens* plant material. Add 50 mL of methanol and sonicate for 30 minutes.
- Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.
- Data Acquisition: Acquire the chromatograms for 40 minutes.
- Quantification: Identify the peak corresponding to 6-O-Nicotinoylbarbatin C in the sample chromatogram by comparing the retention time with that of the standard. Calculate the

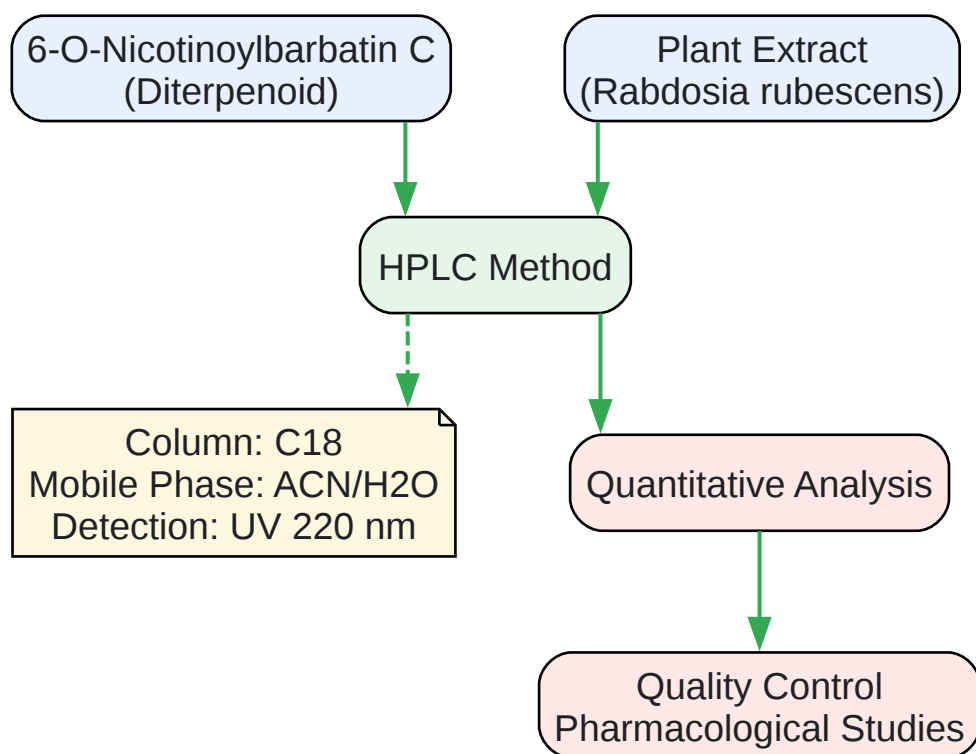
concentration of 6-O-Nicotinoylbarbatin C in the sample using the calibration curve generated from the standard solutions.

Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for HPLC analysis.



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Caption: Logical relationship of the analytical method.

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References

- 1. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
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